N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-ethoxybenzamide
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Description
N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-ethoxybenzamide is a useful research compound. Its molecular formula is C21H19ClN4O2S and its molecular weight is 426.92. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, also known as N-{2-[2-(4-chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-ethoxybenzamide, is a thiazole derivative . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, anticancer, anti-inflammatory, and analgesic drugs Similar compounds have shown potent effects on various human tumor cell lines .
Mode of Action
It has been reported that a similar compound at 10 μm showed superior top1 inhibitory activity compared with the powerful natural top1-inhibitor camptothecin . This suggests that the compound may interact with its targets, possibly DNA topoisomerases, leading to changes in DNA topology and affecting DNA replication and transcription.
Biochemical Pathways
Thiazole derivatives have been reported to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects suggest that the compound may affect multiple biochemical pathways, including those involved in inflammation, pain perception, microbial growth, and cancer progression.
Result of Action
Similar compounds have shown cytotoxic activity on various human tumor cell lines , suggesting that this compound may have potential antitumor effects.
Biochemical Analysis
Biochemical Properties
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-ethoxybenzamide may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific structure and functional groups of the compound.
Cellular Effects
Related compounds such as indole derivatives have shown cytotoxicity against selected human cancer cell lines , suggesting potential effects on cell function, signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Based on its structural similarity to other bioactive compounds, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been reported. Related compounds have shown activity in animal models .
Metabolic Pathways
The metabolic pathways involving this compound are not currently known. Related compounds such as indole derivatives are involved in various metabolic pathways .
Properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-4-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O2S/c1-2-28-18-9-5-15(6-10-18)20(27)23-12-11-17-13-29-21-24-19(25-26(17)21)14-3-7-16(22)8-4-14/h3-10,13H,2,11-12H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCAXNYXVJXQXOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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